molecular formula C5H5ClN4O B11914116 4-Amino-6-chloropyrimidine-5-carboxamide

4-Amino-6-chloropyrimidine-5-carboxamide

Cat. No.: B11914116
M. Wt: 172.57 g/mol
InChI Key: MOHFMSMLHFWEGS-UHFFFAOYSA-N
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Description

4-Amino-6-chloropyrimidine-5-carboxamide is a heterocyclic aromatic compound with the molecular formula C5H5ClN4O and a molecular weight of 172.57 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloropyrimidine-5-carboxamide typically involves the reaction of 4,6-dichloropyrimidine with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atoms with amino groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while oxidation reactions can produce nitro derivatives .

Scientific Research Applications

4-Amino-6-chloropyrimidine-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-6-chloropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes such as inflammation, viral replication, or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-6-chloropyrimidine-5-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. For example, the presence of both an amino group and a carboxamide group allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C5H5ClN4O

Molecular Weight

172.57 g/mol

IUPAC Name

4-amino-6-chloropyrimidine-5-carboxamide

InChI

InChI=1S/C5H5ClN4O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H,(H2,8,11)(H2,7,9,10)

InChI Key

MOHFMSMLHFWEGS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(=O)N)N

Origin of Product

United States

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